molecular formula C9H8ClFO B13603243 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol

3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol

Cat. No.: B13603243
M. Wt: 186.61 g/mol
InChI Key: JJFJKBQGKJXERT-NSCUHMNNSA-N
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Description

3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with an appropriate alkyne or alkene under basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired chalcone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or hydrocarbons.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated alcohols or hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The applications of 3-(2-Chloro-6-fluorophenyl)propan-1-ol in scientific research are varied, spanning chemistry, biology, medicine, and industry. This compound is a chemical intermediate in synthesizing complex organic molecules and a precursor for developing potential pharmaceutical agents. Its unique structure, featuring both chlorine and fluorine atoms on the phenyl ring, enhances its binding affinity and selectivity towards molecular targets like enzymes or receptors, modulating biological pathways by inhibiting or activating specific enzymes, leading to diverse physiological effects.

Scientific Research Applications

  • Chemistry 3-(2-Chloro-6-fluorophenyl)propan-1-ol serves as an intermediate in synthesizing more complex organic molecules.
  • Biology This compound is valuable in studies involving enzyme interactions and metabolic pathways.
  • Medicine It can act as a precursor in developing pharmaceutical agents with potential therapeutic effects.
  • Industry 3-(2-Chloro-6-fluorophenyl)propan-1-ol is utilized in producing specialty chemicals and materials.

Biological Activity and Mechanisms of Action

3-(2-Chloro-6-fluorophenyl)propan-1-ol has potential biological activities, especially in medicinal chemistry and pharmacology. Research indicates it can modulate enzyme activity, suggesting influence over metabolic pathways, which could be beneficial in therapeutic contexts where enzyme activity is dysregulated. Preliminary findings also suggest anti-inflammatory and analgesic properties, positioning it as a candidate for further pharmacological exploration in treating inflammatory conditions.

Comparison with Similar Compounds

3-(2-Chloro-6-fluorophenyl)propan-1-ol is unique because it has both chlorine and fluorine atoms on the phenyl ring, which affects its chemical reactivity and biological activity compared to similar compounds with only one of these halogens. Similar compounds include:

  • 3-(2-Fluorophenyl)propan-1-ol
  • 3-(2-Chlorophenyl)propan-1-ol
  • 3-(2,6-Difluorophenyl)propan-1-ol

Case Studies and Research Findings

  • Enzyme Interaction Studies Studies have examined the effects of 3-(2-Chloro-6-fluorophenyl)propan-1-ol on specific enzymes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The presence of the chloro and fluoro substituents can enhance its binding affinity to specific enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Difluorophenyl)prop-2-en-1-ol
  • 3-(2-Chlorophenyl)prop-2-en-1-ol
  • 3-(2,6-Dichlorophenyl)prop-2-en-1-ol

Uniqueness

3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing groups can enhance its stability and binding affinity to molecular targets, making it a valuable compound for various applications .

Biological Activity

3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol is an organic compound that has garnered attention for its notable biological activities, particularly in the realm of antimicrobial properties. This article delves into the compound's structure, synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClFC_9H_8ClF. The structural configuration includes a chlorinated and fluorinated phenyl group attached to a prop-2-en-1-ol moiety. This unique arrangement contributes to its chemical reactivity and biological interactions. Key physical properties include:

PropertyValue
Molecular Weight172.61 g/mol
Melting PointNot specified
Boiling PointNot specified

The presence of halogen substituents (chlorine and fluorine) significantly influences the compound's electronic properties, enhancing its potential as a therapeutic agent.

Synthesis Methods

Various methods have been documented for synthesizing this compound. One common approach involves the condensation of 2-chloro-6-fluorobenzaldehyde with appropriate acetophenone derivatives in the presence of a base such as sodium hydroxide. This reaction typically yields the desired product after purification processes like crystallization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes necessary for microbial survival, making it a candidate for further investigation in developing antibacterial agents.

In a comparative study, this compound demonstrated potent activity against various bacterial strains, which can be summarized as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound is particularly effective against Gram-positive bacteria, which are often more susceptible to compounds that disrupt cell membrane integrity .

The antimicrobial action of this compound is hypothesized to involve interactions with microbial enzymes or structural components. Preliminary studies indicate that halogen substituents play a crucial role in modulating these interactions, possibly enhancing binding affinity with biological targets .

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound. For instance:

  • Chalcone Derivatives : Research on chalcone derivatives has shown that modifications in halogen positioning can significantly affect their biological activities, including antimicrobial effects. Compounds with similar structures have been documented to exhibit varying degrees of potency against different pathogens .
  • Electrophilic Nature : The electrophilic character of related compounds has been linked to their ability to target specific proteins within microbial cells, leading to increased cytotoxicity and potential therapeutic applications .

Potential Applications

Given its promising biological activity, this compound holds potential applications in:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial agents.
  • Materials Science : Due to its unique electronic properties arising from halogen substitutions.

Further research is warranted to explore its full therapeutic potential and optimize its efficacy through structural modifications.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5,12H,6H2/b3-2+

InChI Key

JJFJKBQGKJXERT-NSCUHMNNSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/CO)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CCO)F

Origin of Product

United States

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